Whitepaper: Structural Profiling and Synthetic Utility of 3-[(2-Tetrahydropyranyl)oxy]propanoic Acid
Whitepaper: Structural Profiling and Synthetic Utility of 3-[(2-Tetrahydropyranyl)oxy]propanoic Acid
Executive Summary
In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex peptide sequences—the demand for orthogonally protected bifunctional building blocks is paramount. 3-[(2-Tetrahydropyranyl)oxy]propanoic acid (CAS: 1221443-23-7) serves as a highly versatile, asymmetric linker[1]. By masking the
This technical guide explores the physicochemical properties, mechanistic rationale for THP protection, and field-proven protocols for utilizing this molecule in advanced synthetic workflows.
Physicochemical Profiling & Structural Analysis
The utility of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid stems from its dual functional nature. The molecule features a short, flexible three-carbon aliphatic chain that provides optimal spacing for PEG-like or alkyl linkers without introducing excessive hydrophobicity.
Table 1: Quantitative Data & Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-[(2-Tetrahydropyranyl)oxy]propanoic acid |
| CAS Number | 1221443-23-7 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| MDL Number | MFCD11554187 |
| pKa (Carboxylic Acid) | ~4.5 (Estimated, similar to propanoic acid) |
| Stability Profile | Stable to bases, nucleophiles, and reduction; Labile to aqueous acids (pH < 4) |
| Storage Conditions | -20°C (Recommended); Protect from acidic vapors and moisture |
Data aggregated from commercial chemical libraries and structural databases[1].
Mechanistic Insights: The Orthogonal THP Protection Strategy
Why Choose THP?
In bifunctional molecules containing both a hydroxyl and a carboxyl group, selective reaction of the carboxyl group requires masking the hydroxyl to prevent self-condensation (polymerization) or unwanted side reactions. The tetrahydropyranyl (THP) group is chosen for three critical reasons:
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Ease of Installation: It is readily installed using 3,4-dihydro-2H-pyran (DHP) at low cost.
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Orthogonal Stability: The THP ether is completely stable to strongly basic conditions (e.g., NaOH, DIPEA), nucleophiles (e.g., amines, Grignard reagents), and reducing agents (e.g., LiAlH4), making it ideal for standard peptide coupling conditions (HATU/DIPEA)[2][3].
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Mild Cleavage: It can be cleaved under mildly acidic conditions (e.g., Pyridinium p-toluenesulfonate in ethanol, or dilute TFA) that leave other sensitive groups (like amides or certain esters) intact[4].
Caption: Chemical workflow for the synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid.
Experimental Protocols: Synthesis and Validation
As a self-validating system, the synthesis of this building block must include strict in-process controls. The following protocol details the direct protection of 3-hydroxypropanoic acid[5].
Protocol A: Synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid
Causality & Reagent Selection: We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-Toluenesulfonic acid (p-TsOH). The mild acidity of PPTS (pKa ~ 5.2) is sufficient to protonate DHP and form the reactive oxocarbenium ion, but weak enough to prevent the self-condensation or polymerization of the
Step-by-Step Methodology:
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Preparation: Dissolve 3-hydroxypropanoic acid (1.0 eq, ~10 mmol) in super-dehydrated tetrahydrofuran (THF) (20 mL) under an inert nitrogen atmosphere.
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Catalyst Addition: Add PPTS (0.05 eq, 0.5 mmol). Note: Ensure the system is free of moisture, as water will compete for the oxocarbenium intermediate.
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DHP Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP) (1.5 eq, 15 mmol) while maintaining the reaction temperature at 0°C.
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Reaction Propagation: Gradually warm the mixture to 50°C and stir for 4–6 hours[5].
-
In-Process Validation (LC-MS): Sample 10
L of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the free acid peak (m/z ~89 [M-H]-) is consumed, replaced by the THP-protected product (m/z 173.1 [M-H]-)[5]. -
Quenching & Workup: Cool to room temperature and quench with saturated aqueous
to neutralize the PPTS. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product as a viscous oil.
Alternative Route: If starting from methyl 3-hydroxypropanoate[6][7], perform the THP protection first, followed by mild saponification (LiOH in THF/Water) to yield the free acid.
Advanced Applications in Drug Discovery
PROTAC Linker Engineering
In targeted protein degradation, the linker connecting the target-binding ligand and the E3 ligase ligand is critical for forming a stable ternary complex. 3-[(2-Tetrahydropyranyl)oxy]propanoic acid is frequently used to synthesize asymmetric, hetero-bifunctional linkers.
Caption: Workflow demonstrating the orthogonal use of THP-protected propanoic acid in PROTAC linker synthesis.
Protocol B: Amide Coupling & Orthogonal Deprotection
Causality: The free carboxylic acid is activated using HATU/DIPEA to form an active ester, which undergoes nucleophilic attack by the target ligand's primary amine. The THP group remains completely intact during this highly basic coupling phase, demonstrating its orthogonal stability.
Step-by-Step Methodology:
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Activation: Dissolve 3-[(2-Tetrahydropyranyl)oxy]propanoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the acid.
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Coupling: Add the amine-bearing target ligand (1.0 eq). Stir at room temperature for 2 hours.
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Validation: Confirm complete conversion via LC-MS.
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Deprotection: Isolate the intermediate, then dissolve in a mixture of Ethanol and catalytic PPTS (or 10% TFA in DCM if rapid cleavage is required). Stir at 50°C until the THP group is fully cleaved, revealing the terminal hydroxyl group for subsequent attachment to the E3 ligase ligand (e.g., via a Mitsunobu reaction or conversion to a leaving group)[3][4].
Conclusion
3-[(2-Tetrahydropyranyl)oxy]propanoic acid is an indispensable building block for modern synthetic chemistry. By leveraging the orthogonal stability of the THP acetal against basic and nucleophilic conditions, researchers can execute complex, multi-step syntheses with high fidelity. Strict adherence to mild acidic catalysis (e.g., PPTS) during both protection and deprotection phases ensures the integrity of the aliphatic backbone and prevents unwanted polymerization, making this molecule a cornerstone in linker engineering and peptide synthesis.
References
- US Patent 20200277327A1. "Method for synthesizing peptide containing n-substituted amino acid". Google Patents.
- US Patent 20220125891A1. "Method for treating and/or preventing regnase-1-related disease". Google Patents.
-
ChemRxiv. "Synthesis and Characterization of Novel Atypical Sphingoid Bases". ChemRxiv. Available at:[Link]
Sources
- 1. 1221443-23-7|3-((Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 3. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US20220125891A1 - Method for treating and/or preventing regnase-1-related disease - Google Patents [patents.google.com]
- 6. Methyl 3-hydroxypropanoate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 3-hydroxypropanoate synthesis - chemicalbook [chemicalbook.com]
